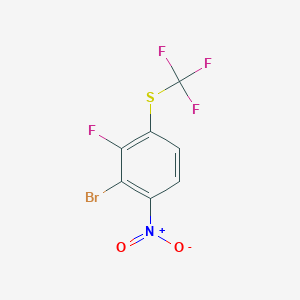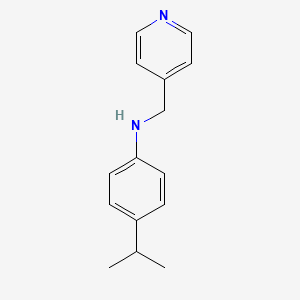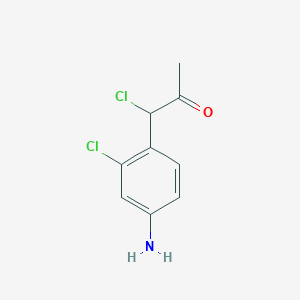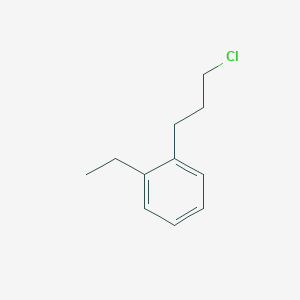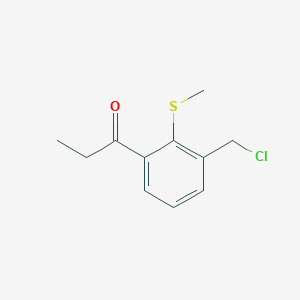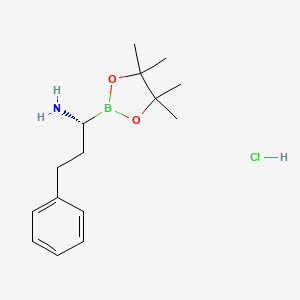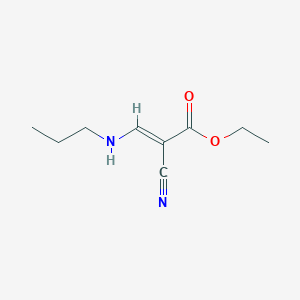
ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters, salts, and conjugate bases of acrylic acid and its derivatives. This compound is characterized by the presence of a cyano group and a propylamino group attached to the propenoate backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with propylamine under basic conditions. The reaction proceeds through the formation of an enamine intermediate, which then undergoes a condensation reaction to form the final product. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically purified through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted cyano or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of polymers, resins, and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the propylamino group can participate in nucleophilic reactions. These interactions can modulate biochemical pathways and enzyme activities, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acrylate: Similar in structure but lacks the cyano and propylamino groups.
Ethyl (2E)-3-(dimethylamino)prop-2-enoate: Contains a dimethylamino group instead of a propylamino group.
Ethyl propiolate: Contains a triple bond instead of a cyano group.
Uniqueness
Ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate is unique due to the presence of both the cyano and propylamino groups, which confer distinct reactivity and properties. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C9H14N2O2 |
|---|---|
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
ethyl (E)-2-cyano-3-(propylamino)prop-2-enoate |
InChI |
InChI=1S/C9H14N2O2/c1-3-5-11-7-8(6-10)9(12)13-4-2/h7,11H,3-5H2,1-2H3/b8-7+ |
InChI-Schlüssel |
YWXOVZNRYQMZRZ-BQYQJAHWSA-N |
Isomerische SMILES |
CCCN/C=C(\C#N)/C(=O)OCC |
Kanonische SMILES |
CCCNC=C(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


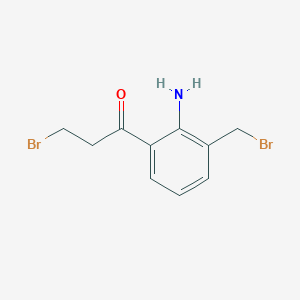
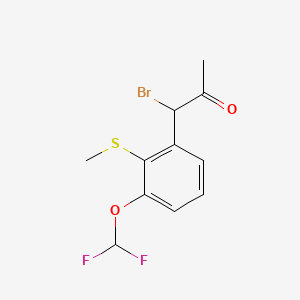
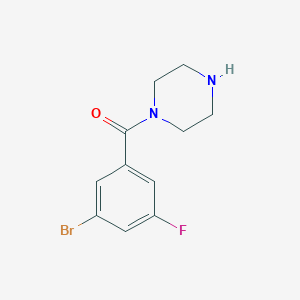
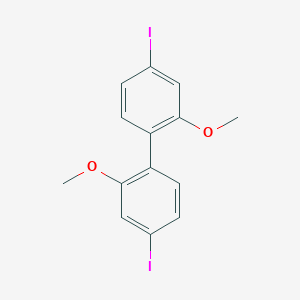
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B14065383.png)
